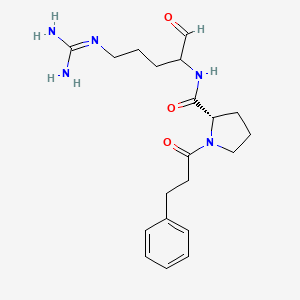
2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a carboxamide group, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolidine ring, followed by the introduction of the carboxamide group and other functional groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))- include other pyrrolidine derivatives and carboxamide-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
146763-81-7 |
|---|---|
Molecular Formula |
C20H29N5O3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2S)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-(3-phenylpropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N5O3/c21-20(22)23-12-4-8-16(14-26)24-19(28)17-9-5-13-25(17)18(27)11-10-15-6-2-1-3-7-15/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,24,28)(H4,21,22,23)/t16?,17-/m0/s1 |
InChI Key |
PDRFBDVEPYLJLZ-DJNXLDHESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C=O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















